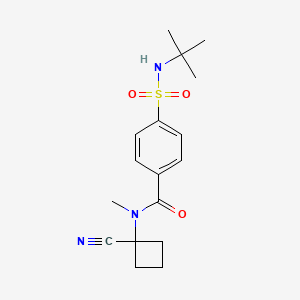

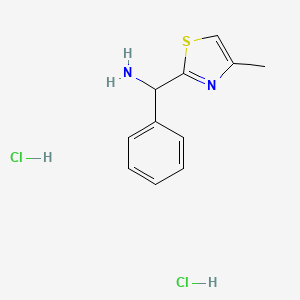

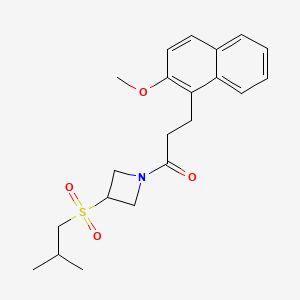

2-甲基-N-(4-(2-氧代哌啶-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent binding activity .科学研究应用

Antiviral Activity

Indole derivatives, which include compounds like 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to interfere with viral replication makes these compounds potential candidates for the development of new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus, present in 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, is known for its anti-inflammatory effects. This biological activity is crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .

Anticancer Potential

Compounds with the indole structure have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents for cancer treatment .

Antioxidant Effects

Benzamide derivatives, including those similar to 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for their antioxidant activities. These activities include total antioxidant capacity, free radical scavenging, and metal chelating activity, which are important for protecting cells from oxidative stress .

Antibacterial Applications

The antibacterial activity of benzamide compounds has been explored, with some showing effectiveness against both gram-positive and gram-negative bacteria. This suggests that 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide could be used in the development of new antibacterial drugs .

Coagulation Factor Xa Inhibition

Derivatives of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide have been discovered as potent inhibitors of blood coagulation factor Xa. This is significant for the development of anticoagulant drugs, which are essential in the treatment and prevention of thrombotic disorders .

作用机制

Target of Action

The primary target of 2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the primary biochemical pathway affected by apixaban is the coagulation cascade.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in an antithrombotic effect, demonstrated by its efficacy in the prevention and treatment of various thromboembolic diseases .

Action Environment

While specific environmental factors influencing the action of apixaban are not mentioned in the search results, it’s important to note that factors such as pH, temperature, and the presence of other drugs could potentially influence the action, efficacy, and stability of any drug

属性

IUPAC Name |

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMNZCJCCJYMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)